6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one
Description
Structure and Key Features: The compound features a pyridazin-3-one core (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 6 with a 4-ethoxyphenyl group. At position 2, an ethyl linker connects the pyridazinone to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted with a 3-methoxy-4-(isopropoxy)phenyl group.
For example:
- Pyridazinones are often derived from hydrazine precursors reacting with diketones or esters under basic conditions (e.g., sodium ethoxide/ethanol) .
- Oxadiazole rings, such as the 1,2,4-oxadiazole in this compound, are commonly formed via cyclization of amidoximes or via [3+2] cycloadditions involving nitrile oxides .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[2-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-5-33-20-9-6-18(7-10-20)21-11-13-25(31)30(28-21)15-14-24-27-26(29-35-24)19-8-12-22(34-17(2)3)23(16-19)32-4/h6-13,16-17H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPYLENRALBFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure
The chemical structure of the compound features multiple functional groups that may contribute to its biological activity:
- Dihydropyridazinone core : A bicyclic structure known for various pharmacological properties.
- Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory activities.
- Ethoxy and methoxy substituents : These groups may enhance lipophilicity and influence receptor interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer activity. For instance, compounds similar to our target molecule have shown inhibition of cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. In vitro assays demonstrated that certain analogues can induce cytotoxicity in different cancer cell lines at micromolar concentrations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of HIF-1α : Similar compounds have been shown to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer metabolism and survival under low oxygen conditions .
- PPARγ Activation : Some derivatives may act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing glucose homeostasis and lipid metabolism .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the oxadiazole ring through condensation reactions.
- Construction of the dihydropyridazinone framework via cyclization methods.
- Functional group modifications to introduce ethoxy and methoxy substituents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on HIF Inhibition : A recent study evaluated a series of pyridazinone derivatives for their ability to inhibit HIF-1α in murine mammary carcinoma cells (4T1). The results indicated significant downregulation of HIF-1α expression at concentrations between 10 nM and 100 nM .
- Cytotoxicity Assessment : Using the MTT assay, researchers assessed the cytotoxic effects of these compounds on various cancer cell lines. Results showed that certain derivatives had IC50 values in the range of 5–15 µM, indicating promising anticancer potential .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues :
Key Comparisons :
Heterocyclic Influence: The target compound’s 1,2,4-oxadiazole moiety is electron-deficient, enhancing metabolic stability compared to triazole-containing analogues (e.g., ). Oxadiazoles are also known for improved pharmacokinetic properties, such as membrane permeability . Triazole derivatives (e.g., ) often exhibit stronger hydrogen-bonding interactions due to the triazole’s nitrogen-rich structure, which may enhance receptor binding but reduce bioavailability.
Ethoxy groups (as in the 4-ethoxyphenyl substituent) are metabolically labile but can enhance solubility compared to unsubstituted phenyl rings .
Biological Activity Trends: Pyridazinones with electron-withdrawing substituents (e.g., chloro in ) often show higher antibacterial activity, while alkoxy groups (methoxy, ethoxy) correlate with anti-inflammatory or cardiovascular effects . The absence of a thioxo group (cf. ) in the target compound may reduce toxicity but could limit interactions with metal ion-dependent enzymes.
Physicochemical Properties :
*Estimated based on structural analogues.
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis would likely require multi-step protocols, including: Formation of the pyridazinone core via cyclocondensation of a hydrazine derivative with a diketone . Oxadiazole ring construction using a nitrile oxide intermediate . Functionalization via nucleophilic substitution or coupling reactions to attach the ethoxyphenyl and isopropoxyphenyl groups .
- Biological Potential: Based on analogues, the compound may exhibit dual activity (anti-inflammatory and antihypertensive) due to the pyridazinone’s affinity for phosphodiesterase enzymes and the oxadiazole’s role in modulating oxidative stress pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
